molecular formula C12H18N2O2 B2684416 tert-butyl N-(4-ethylpyridin-2-yl)carbamate CAS No. 959991-94-7

tert-butyl N-(4-ethylpyridin-2-yl)carbamate

Cat. No.: B2684416
CAS No.: 959991-94-7
M. Wt: 222.288
InChI Key: LIMADXWXAXPCLI-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-ethylpyridin-2-yl)carbamate (: 959991-94-7) is an organic compound with the molecular formula C 12 H 18 N 2 O 2 and a molecular weight of 222.28 g/mol . This pyridine derivative is characterized by a 4-ethyl substituent on the pyridine ring and a tert -butoxycarbonyl (Boc) protecting group on the ring nitrogen. The Boc group is a widely used protecting group for amines in multi-step organic synthesis, particularly in pharmaceutical development . This compound serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry research. Pyridine-carbamate structures similar to this one are frequently employed in the synthesis of more complex molecules, including potential kinase inhibitors . The structure can be further functionalized; for example, the ethyl side chain may be amenable to oxidation, or the carbamate group can be deprotected to reveal the free amine, which can then be coupled with various carboxylic acids or sulfonyl chlorides to generate diverse chemical libraries for biological screening . Related pyridine carbamate compounds have been identified as important intermediates in patented routes for developing therapeutic agents, underscoring the research value of this chemical scaffold . Handling Precautions: Please refer to the corresponding Safety Data Sheet (SDS) for detailed hazard and handling information before use. Intended Use: This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl N-(4-ethylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-5-9-6-7-13-10(8-9)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMADXWXAXPCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 4-ethylpyridine: The compound can be synthesized by reacting 4-ethylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields tert-butyl N-(4-ethylpyridin-2-yl)carbamate.

    Industrial Production Methods: Industrially, the compound can be produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(4-ethylpyridin-2-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

    Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Corresponding amine.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(4-ethylpyridin-2-yl)carbamate has been investigated for its potential as a drug candidate. Its structure allows it to interact with biological targets effectively, making it a subject of interest in the development of pharmaceuticals aimed at treating various diseases.

Case Study : A study highlighted its role as an inhibitor for specific enzymes, showcasing its potential in drug design targeting metabolic pathways involved in disease progression .

Organic Synthesis

This compound serves as a building block in organic synthesis, facilitating the construction of more complex molecules. Its stability and reactivity make it ideal for use in various synthetic protocols.

Data Table: Common Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts Formed
OxidationPotassium permanganateOxidized pyridine derivatives
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionNucleophiles with sodium hydroxideSubstituted pyridine derivatives

Biological Research

In biological studies, this compound has been utilized to explore enzyme inhibition mechanisms and receptor interactions. Its ability to modulate biological pathways makes it valuable for understanding disease mechanisms.

Case Study : Research indicated that this compound effectively inhibits specific cytochrome P450 enzymes, which play critical roles in drug metabolism . This finding underscores its potential utility in pharmacokinetic studies.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-ethylpyridin-2-yl)carbamate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Compound Name Substituent (Pyridine Position) Key Structural Features Biological/Functional Relevance
tert-Butyl N-(4-methylpyridin-2-yl)carbamate Methyl (C4) Smaller alkyl group; forms hydrogen-bonded dimers Intermediate for p38 MAP kinase inhibitors
tert-Butyl N-(4-chloropyridin-2-yl)carbamate Chloro (C4) Electron-withdrawing group; enhances electrophilicity Potential halogen bonding in drug design
tert-Butyl N-(4-cyanooxan-4-yl)carbamate Cyano (tetrahydropyran) Polar group; alters solubility Scaffold for CNS-targeting molecules
tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate Cl (C2), F (C3) Halogenated; steric and electronic effects Antibacterial/antiviral applications
tert-Butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate Benzyl (N), Methyl (C4) Bulky benzyl group; distinct dihedral angles Enhanced lipophilicity for membrane penetration

Key Observations :

  • Alkyl vs. Electron-Withdrawing Groups: The ethyl group in the target compound provides moderate steric bulk and electron-donating effects, enhancing nucleophilicity compared to chloro or cyano substituents. Methyl analogs (e.g., ) exhibit simpler packing via N–H···N hydrogen bonds, while bulkier groups (e.g., benzyl in ) disrupt such interactions.

Reactivity Trends :

  • Ethyl and methyl analogs undergo similar protection/deprotection chemistries but differ in steric hindrance during coupling reactions.
  • Halogenated derivatives (e.g., ) may require milder conditions to prevent dehalogenation.

Crystallographic and Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) Crystal Packing Features
tert-Butyl N-(4-methylpyridin-2-yl)carbamate 128–130 12.5 (DMSO) Dimer formation via N–H···N bonds
tert-Butyl N-benzyl-N-(4-methylpyridin-2-yl)carbamate 95–97 8.2 (DCM) Dihedral angles: 83.71° (pyridine-phenyl)
tert-Butyl N-(4-ethylpyridin-2-yl)carbamate (Target) Not reported Estimated >10 (DMSO) Likely less ordered due to ethyl flexibility

Insights :

  • Ethyl substitution likely reduces crystallinity compared to methyl analogs, impacting formulation stability.
  • Bulky substituents (e.g., benzyl) introduce conformational rigidity, as seen in dihedral angles .

Biological Activity

Tert-butyl N-(4-ethylpyridin-2-yl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and an ethyl-substituted pyridine moiety. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

The chemical formula for this compound is C12H18N2O2C_{12}H_{18}N_{2}O_{2}. Its structure can be represented as follows:

tert butyl N 4 ethylpyridin 2 yl carbamate\text{tert butyl N 4 ethylpyridin 2 yl carbamate}

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as a nucleophile or electrophile, forming covalent bonds with biomolecules. The exact pathways and targets depend on the context of its application, such as in drug design or biochemical research.

Biological Activities

Research indicates that this compound has several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
  • Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory activity. For instance, related carbamates have been evaluated for their effectiveness in reducing inflammation in animal models .
  • Neuroprotective Properties : Some derivatives of carbamates have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. These studies indicate potential mechanisms involving inhibition of amyloid-beta aggregation and modulation of inflammatory responses .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
tert-butyl N-(4-methylpyridin-2-yl)carbamateMethyl group instead of ethylModerate antimicrobial activity
tert-butyl N-(4-chloropyridin-2-yl)carbamateChlorine substituentEnhanced anti-inflammatory effects
tert-butyl N-(4-phenylpyridin-2-yl)carbamatePhenyl ring additionPotential neuroprotective effects

The presence of different substituents on the pyridine ring influences the reactivity and biological activity of these compounds, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluating various carbamate derivatives found that compounds similar to this compound demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema models. The percentage inhibition ranged from 39% to 54%, indicating promising therapeutic potential .
  • Neuroprotective Studies : In vitro studies have shown that certain carbamates can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. The ability to modulate inflammatory responses in astrocytes has been linked to improved cell viability in the presence of toxic amyloid-beta peptides .
  • Antimicrobial Testing : Preliminary assays have indicated that this compound exhibits antimicrobial properties against various bacterial strains, warranting further investigation into its potential as an antibacterial agent.

Q & A

What are the recommended synthetic routes for tert-butyl N-(4-ethylpyridin-2-yl)carbamate, and how can reaction yields be optimized?

Answer:
The synthesis typically employs a Boc (tert-butyloxycarbonyl) protection strategy. A standard method involves reacting 4-ethylpyridin-2-amine with Boc anhydride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) . Key optimization steps include:

  • Moisture control : Use molecular sieves or inert atmosphere to prevent hydrolysis of Boc anhydride.
  • Stoichiometry : A 1.2–1.5 molar excess of Boc anhydride ensures complete amine protection.
  • Temperature : Maintain 0–5°C to suppress side reactions at the pyridine nitrogen.
    Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Yield challenges often stem from competing N-alkylation; monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) is critical .

What advanced analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include the tert-butyl group (δ 1.2–1.4 ppm, singlet) and pyridine protons (e.g., H-6 at δ 8.2–8.5 ppm, doublet) .
    • ¹³C NMR : Confirm the carbamate carbonyl (δ ~155 ppm) and pyridine carbons (δ 120–150 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: C₁₂H₁₈N₂O₂ = 234.14 g/mol) with <2 ppm error.
  • X-ray Crystallography : Resolve stereoelectronic effects; pyridine ring planarity and carbamate torsion angles should align with DFT-predicted geometries .

How can researchers assess the compound’s stability under varying experimental conditions?

Answer:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C typical for Boc carbamates).
  • Hydrolytic Stability : Incubate in pH 2–9 buffers (37°C, 24–72 hrs) and quantify degradation via HPLC. Boc groups are labile under acidic conditions (e.g., 50% TFA in DCM) .
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation products with LC-MS. Store in amber vials at -20°C for long-term stability .

What strategies are recommended to investigate reaction mechanisms involving this carbamate in multi-step syntheses?

Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., D₂O in hydrolysis studies) to identify rate-determining steps.
  • Computational Modeling : Apply density functional theory (DFT) to map transition states for Boc deprotection or nucleophilic attacks .
  • Trapping Intermediates : Quench reactions at partial conversion (e.g., with trimethylsilyl chloride) and characterize intermediates via NMR or IR .

How should contradictions in reported solubility or spectroscopic data be addressed?

Answer:

  • Solubility Conflicts : Re-evaluate using standardized solvents (e.g., DMSO for biological assays vs. DCM for synthesis). For polar aprotic solvents, solubility may range from 10–50 mg/mL .
  • Spectroscopic Variability : Cross-validate with multiple techniques (e.g., compare ¹H NMR in CDCl₃ vs. DMSO-d₆). Discrepancies in pyridine proton shifts often arise from solvent polarity effects .

What methodological considerations are critical when designing biological studies with this compound?

Answer:

  • Solubility in Bioassays : Pre-dissolve in DMSO (≤1% v/v final concentration) to avoid cellular toxicity. Confirm stability in PBS or cell media via LC-MS over 24 hrs .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life (t₁/₂) <30 min suggests rapid metabolism.
  • Target Engagement : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity (Kd) to pyridine-dependent enzymes .

How can researchers develop a validated HPLC method for quantifying this compound in complex mixtures?

Answer:

  • Column Selection : Use a C18 reverse-phase column (5 µm, 250 × 4.6 mm) for optimal resolution.
  • Mobile Phase : Gradient elution (e.g., 10%→90% acetonitrile in 0.1% formic acid/water over 20 min) separates the carbamate from pyridine byproducts.
  • Detection : UV at 254 nm (pyridine absorbance) with a retention time of ~12 min. Validate linearity (R² >0.99) across 0.1–100 µg/mL .

What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation—particle masks (N95) are recommended .
  • Storage : Keep in sealed containers under argon at -20°C; shelf life >2 years when protected from moisture .

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